![molecular formula C10H10O3 B12532196 Methyl 5-(but-2-ynyl)-2-furoate CAS No. 696664-18-3](/img/structure/B12532196.png)
Methyl 5-(but-2-ynyl)-2-furoate
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Overview
Description
Methyl 5-(but-2-ynyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by a furan ring substituted with a methyl ester group and a but-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(but-2-ynyl)-2-furoate typically involves the esterification of 5-(but-2-ynyl)-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(but-2-ynyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The but-2-ynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furanones or hydroxylated furan derivatives.
Reduction: Methyl 5-(but-2-ynyl)-2-furanmethanol.
Substitution: Substituted furoates with various functional groups.
Scientific Research Applications
Methyl 5-(but-2-ynyl)-2-furoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(but-2-ynyl)-2-furoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-ynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable adducts.
Comparison with Similar Compounds
Methyl 5-(but-2-enyl)-2-furoate: Similar structure but with a but-2-enyl group instead of but-2-ynyl.
Methyl 5-(prop-2-ynyl)-2-furoate: Contains a prop-2-ynyl group instead of but-2-ynyl.
Methyl 5-(but-2-ynyl)-3-furoate: Substitution at the 3-position of the furan ring.
Uniqueness: Methyl 5-(but-2-ynyl)-2-furoate is unique due to the presence of the but-2-ynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other furoates and enhances its utility in synthetic and medicinal chemistry.
Biological Activity
Methyl 5-(but-2-ynyl)-2-furoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of this compound
This compound can be synthesized through various organic reactions involving furan derivatives. The general synthetic pathway involves the reaction of 5-(but-2-ynyl)-2-furoic acid with methanol in the presence of a catalyst to yield the methyl ester form. The synthesis process is crucial as it can influence the compound's biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of furan compounds have shown IC50 values indicating their effectiveness against HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | TBD |
Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 62.37 |
The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Studies have reported its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. For example, furan derivatives have shown MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1 |
Escherichia coli | TBD |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : The compound may induce reactive oxygen species (ROS), leading to cell death.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.
- Antibacterial Testing : In another study, the antibacterial efficacy was tested against clinical isolates of bacteria, demonstrating that this compound significantly inhibited bacterial growth compared to control groups.
Properties
CAS No. |
696664-18-3 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 5-but-2-ynylfuran-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-3-4-5-8-6-7-9(13-8)10(11)12-2/h6-7H,5H2,1-2H3 |
InChI Key |
FOMBQLJYXFIWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
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